Methotrexate-d7 Pentaglutamate
CAS No.:
Cat. No.: VC0212501
Molecular Formula: C40H43D7N12O17
Molecular Weight: 977.94
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H43D7N12O17 |
---|---|
Molecular Weight | 977.94 |
Introduction
Chemical Structure and Polyglutamation Process
Base Structure and Deuteration
Methotrexate-d7 Pentaglutamate maintains the core structure of methotrexate (4-amino-N-10-methylpteroylglutamic acid) with seven hydrogen atoms replaced by deuterium atoms. While the search results don't specify the exact positions of all seven deuterium atoms, synthesis techniques typically incorporate deuterium at specific locations including the 7-position of the pteridine ring and potentially other positions in the molecule . The deuterium labeling creates a mass shift that can be detected by mass spectrometry without altering the chemical behavior of the molecule significantly.
Polyglutamation Profile
The polyglutamation process involves the sequential addition of glutamate residues to the parent MTX molecule. The pentaglutamate form represents one of the most highly glutamated forms detected in clinical samples . The general structure follows a pattern where additional glutamate residues are linked through γ-peptide bonds, creating a chain of five glutamate residues total (including the original glutamate in the MTX structure).
Research has shown that different polyglutamate forms predominate in different tissues and under different conditions. In red blood cells of patients treated with MTX for rheumatoid arthritis, the triglutamate species often predominates (approximately 36% of total MTXPGs), while the pentaglutamate form is typically the most highly glutamated form detected .
Synthesis and Analytical Considerations
Analytical Detection and Quantification
Advanced analytical techniques are essential for detecting and quantifying MTXPGs, including the deuterated standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard approach, with various methods reported in the literature:
-
UPLC-MS/MS with electrospray ionization operating in positive ionization mode
-
LC-HILIC-MS/MS with demonstrated sensitivity (LLOQ of 0.1 nM for MTX-PG1-5)
-
Ion-pairing HPLC with fluorimetric detection after post-column photo-oxidation
Table 1 summarizes key mass spectrometry parameters for detection of various MTX polyglutamates, including the pentaglutamate form:
Compound | Precursor ion (m/z) | Product ion (m/z) | Collision energy (V) | Retention time (min) |
---|---|---|---|---|
MTX-PG1 | 455.2 | 308.1 | 20 | 3.82 |
MTX-PG2 | 584.3 | 308.1 | 30 | 3.98 |
MTX-PG3 | 713.3 | 308.1 | 35 | 4.12 |
MTX-PG4 | 842.2 | 308.1 | 55 | 4.30 |
MTX-PG5 | 971.4 | 308.1 | 58 | 4.56 |
MTX-PG6 | 550.3* | 308.1 | 29 | 4.73 |
MTX-PG7 | 615.0* | 308.1 | 38 | 5.60 |
*Note: MTX-PG6 and MTX-PG7 values represent doubly charged ions [M+2H]²⁺
For deuterated standards like Methotrexate-d7 Pentaglutamate, the precursor ion mass would be shifted by +7 Da compared to non-deuterated MTX-PG5, while typically maintaining the same product ion (308.1 m/z) which represents the 4-amino-10-methylpetrolyl portion of the molecule .
Biological Significance of Methotrexate Polyglutamates
Mechanism of Action
The polyglutamation of methotrexate significantly enhances its pharmacological properties. Within cells, MTX is converted to polyglutamates by folylpolyglutamate synthase (FPGS), which catalyzes the sequential addition of glutamate residues . This process:
-
Enhances intracellular retention of the drug
-
Increases affinity for target enzymes
-
Broadens the spectrum of enzymes inhibited
In rheumatoid arthritis treatment, the polyglutamate forms (particularly MTX-PG2-7) inhibit aminoimidazole carboxamide ribonucleotide transformylase (AICART) more effectively than the parent MTX. This inhibition leads to accumulation of adenosine, which mediates the anti-inflammatory effects .
Pharmacokinetics of Pentaglutamate Forms
The pentaglutamate form (MTX-PG5) demonstrates distinct pharmacokinetic properties compared to other polyglutamates. Studies have shown that longer-chain polyglutamates like MTX-PG4 and MTX-PG5 have significantly longer intracellular retention times compared to shorter-chain forms .
In a study with ZR-75-B human breast cancer cells, researchers observed that while over 90% of MTX-PG1 (parent MTX) left the cells within 1 hour and over 90% of MTX-PG3 left within 24 hours, MTX-PG5 actually increased by 52% after 6 hours and bound MTX-PG5 increased threefold after 24 hours. This suggests that MTX-PG5 has unusually prolonged intracellular retention characteristics .
The half-life of dissociation from dihydrofolate reductase (DHFR) also increases with polyglutamation chain length:
Cellular Pharmacokinetics and Enzyme Interactions
Cell Line | MTX Concentration Range | Correlation with Intracellular MTX | Correlation with Intracellular MTX-PG2-7 |
---|---|---|---|
A549 | 0.03-30 μM | Strong positive | Plateau after threshold |
BEL-7402 | 0.03-30 μM | Strong positive | Plateau after threshold |
MHCC97H | 0.03-30 μM | Strong positive | Plateau after threshold |
This data demonstrates that while intracellular MTX concentration increases linearly with extracellular MTX concentration, the formation of MTX-PG2-7 reaches a plateau, consistent with enzyme saturation .
Enzyme Interactions and Inhibition
MTX polyglutamates, particularly longer-chain forms like the pentaglutamate, demonstrate enhanced binding to target enzymes. In addition to DHFR inhibition, these metabolites effectively inhibit thymidylate synthase (TS) and aminoimidazole caboxamide ribonucleotide transformylase (AICART) .
The binding characteristics of different polyglutamate forms vary, with longer-chain forms generally showing stronger and more persistent enzyme inhibition. MTX-PG5 has been shown to form stable ternary complexes with enzymes such as thymidylate synthase, which can be detected even under conditions like polyacrylamide gel electrophoresis .
Analytical Applications and Research Findings
Use as Internal Standards
Deuterated methotrexate polyglutamates, including Methotrexate-d7 Pentaglutamate, serve as invaluable internal standards in quantitative analysis. Their chemical behavior mirrors that of the non-deuterated analogs, while their mass difference allows for accurate discrimination by mass spectrometry.
The use of stable isotope-labeled internal standards is particularly critical for accurate quantitation in complex biological matrices. For example, in the analysis of MTXPGs in red blood cells, deuterated standards allow for compensation of matrix effects and processing losses .
Clinical and Research Applications
Quantification of MTXPGs has emerged as a potential approach to therapeutic drug monitoring in rheumatoid arthritis and other conditions treated with MTX. Research has shown correlations between MTXPG levels and clinical response:
-
Higher levels of long-chain MTXPGs are associated with better clinical response in rheumatoid arthritis
-
The short-chain polyglutamate MTXPG2 shows potential as a marker for clinical outcome, with a significant positive correlation between MTXPG2 Cmax levels and improvement in disease activity scores
-
Patients with red blood cell MTXPG levels above 60 nmoles/liter were 14.0-fold more likely to have a good response to MTX therapy
Table 3 summarizes findings from a meta-analysis examining the relationship between MTXPG concentrations and disease activity in immune-mediated inflammatory diseases:
Study | Population | MTX Dose | Measurement Method | MTX-PG Species | Clinical Outcome Correlation |
---|---|---|---|---|---|
De Rotte, 2015 | 102 RA patients | 15±2 mg/wk | UPLC-MS/MS | PG1-5 | Disease activity (DAS-28) and toxicity |
Other studies* | Various RA populations | Various | Various | Various | Disease activity measures |
*Complete meta-analysis data available in the original publication
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume